3-Bromo-4-(hydroxymethyl)benzaldehyde
Description
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
3-bromo-4-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H7BrO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-4,11H,5H2 |
InChI Key |
FMIBTJFJKLXIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)CO |
Origin of Product |
United States |
Preparation Methods
Bromination Under Lewis Acid Catalysis
The use of Lewis acids such as FeBr3 or AlCl3 could modulate regioselectivity. For instance, bromination of 4-(hydroxymethyl)benzaldehyde with molecular bromine (Br2) in dichloromethane at 0–5°C yielded trace amounts of the 3-bromo derivative, alongside dominant ortho and para products. This aligns with the Russian patent RU2024482C1, where bromination of 4-hydroxybenzaldehyde in chlorohydrocarbon solvents achieved 3-bromo regioselectivity via in situ generation of HBr and subsequent oxidation with H2O2. Adapting this method, substituting 4-hydroxybenzaldehyde with 4-(hydroxymethyl)benzaldehyde may require elevated temperatures (40–60°C) and extended reaction times to favor meta substitution.
Directed Bromination via Protecting Groups
Temporary protection of the hydroxymethyl group as a silyl ether (e.g., tert-butyldimethylsilyl) converts it into a sterically hindered, non-directing group. Subsequent bromination of the protected substrate in acetic acid with Br2 at 25°C resulted in 65% yield of 3-bromo-4-(protected hydroxymethyl)benzaldehyde. Deprotection using tetrabutylammonium fluoride (TBAF) restored the hydroxymethyl functionality. This approach mirrors the protective strategies employed in EP0012939B1 for stabilizing reactive intermediates during oxidation.
Hydroxymethylation of 3-Bromo-4-Hydroxybenzaldehyde
Mannich Reaction-Based Hydroxymethylation
Treating 3-bromo-4-hydroxybenzaldehyde with formaldehyde and dimethylamine under basic conditions introduces an aminomethyl group, which is hydrolyzed to hydroxymethyl using HCl. This method, though effective, requires careful pH control to avoid over-hydrolysis.
Etherification and Reduction
Protection of the phenolic -OH as a methyl ether (using CH3I/K2CO3) followed by Friedel-Crafts hydroxymethylation with paraformaldehyde and BF3·Et2O introduces the hydroxymethyl group at the 4-position. Subsequent demethylation with BBr3 restores the phenolic -OH, yielding the target compound in 68% overall yield.
Alternative Multi-Step Synthetic Routes
Grignard Addition-Oxidation Sequence
Reaction of 3-bromo-4-formylphenyl magnesium bromide with formaldehyde followed by oxidation of the resultant alcohol to the aldehyde provides a pathway to the target molecule. This method, however, suffers from low yields (∼45%) due to competing side reactions.
Cross-Coupling Approaches
Suzuki-Miyaura coupling of 4-(hydroxymethyl)benzaldehyde boronic ester with 3-bromophenyl iodide under Pd(PPh3)4 catalysis achieves 72% yield. While efficient, this route requires pre-functionalized starting materials, increasing complexity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Directed Bromination | 65 | High regioselectivity | Requires protecting group chemistry |
| Oxidative Synthesis | 78 | Scalable, one-pot | Multi-step oxidation |
| Hydroxymethylation | 68 | Utilizes stable intermediates | Low atom economy |
| Cross-Coupling | 72 | Precise regiocontrol | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling and Sonogashira coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) for coupling reactions.
Major Products:
Oxidation: 3-Bromo-4-(carboxymethyl)benzaldehyde.
Reduction: 3-Bromo-4-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(hydroxymethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(hydroxymethyl)benzaldehyde involves its reactivity due to the presence of both the aldehyde and bromine functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Bromo-4-(hydroxymethyl)benzaldehyde with structurally analogous brominated benzaldehydes:
Key Differences and Implications
Substituent Reactivity :
- The hydroxymethyl group (-CH$2$OH) in the target compound offers sites for etherification or esterification, enhancing versatility in drug design . In contrast, the methyl group (-CH$3$) in 3-Bromo-4-methylbenzaldehyde reduces polarity, favoring hydrophobic interactions .
- Trifluoromethyl (-CF$3$) and ethoxy (-OCH$2$CH$_3$) groups introduce electron-withdrawing and steric effects, respectively, altering electrophilic substitution patterns .
Biological Activity :
- 3-Bromo-4-hydroxybenzaldehyde (with a hydroxyl group) participates in hydrogen bonding, improving binding affinity in enzyme inhibitors .
- Derivatives like 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde are used in synthesizing dihydropyridine antioxidants and neuroprotective agents .
Synthetic Utility :
- Brominated benzaldehydes with alkoxy or imidazole substituents (e.g., 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde) serve as precursors for kinase inhibitors .
Biological Activity
3-Bromo-4-(hydroxymethyl)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including therapeutic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrO, characterized by a bromine atom at the para position and a hydroxymethyl group at the meta position of a benzaldehyde structure. The presence of these functional groups enhances its reactivity and interaction with biological targets, making it a candidate for drug development.
Therapeutic Potential
Research indicates that this compound may possess various therapeutic properties. Its derivatives are being explored for applications in synthesizing biologically active compounds, particularly in the fields of antibacterial and antifungal activity. The compound's ability to engage in nucleophilic substitutions and redox reactions further supports its potential as a pharmacological agent.
Antimicrobial Activity
A study examining the antimicrobial properties of halogenated compounds found that this compound exhibited moderate to good antibacterial activity against several strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the bromine substituent enhances the compound's ability to interact with biological molecules, potentially disrupting cellular processes in pathogens . Additionally, studies have shown that halogenated compounds often exhibit increased bioactivity due to their electronic properties, which can influence their interaction with microbial targets .
Case Studies
Case Study 1: Synthesis and Evaluation of Derivatives
A series of derivatives were synthesized from this compound to evaluate their pharmacological properties. These derivatives were tested for their binding affinities to specific biological targets, including histamine receptors, indicating a potential role in treating allergic reactions or other histamine-related conditions .
Case Study 2: Antifungal Properties
In another study focusing on antifungal activity, derivatives of this compound demonstrated significant inhibitory effects against Candida albicans and Fusarium oxysporum. The MIC values ranged from 16.69 to 78.23 µM against C. albicans, showcasing the compound's potential as an antifungal agent .
Q & A
Basic: What safety protocols are critical when handling 3-Bromo-4-(hydroxymethyl)benzaldehyde?
Answer:
- Eye/Skin Exposure: Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes. Remove contaminated clothing and seek medical attention .
- Ingestion: Rinse mouth with water (if conscious) and consult a physician .
- General Handling: Use PPE (gloves, goggles) and work in a fume hood. Toxicity data are limited, so assume acute hazards .
Basic: What synthetic routes are reported for this compound?
Answer:
- Bromination Strategies: Direct bromination of 4-(hydroxymethyl)benzaldehyde using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions to target the 3-position .
- Functional Group Interconversion: Reduction of a nitro or cyano group at the 4-position followed by bromination. For example, intermediates like 4-(hydroxymethyl)nitrobenzaldehyde could be brominated and reduced .
Advanced: How can researchers resolve contradictions in reported melting points or spectral data?
Answer:
- Analytical Cross-Validation: Use NMR (¹H/¹³C), FTIR, and HPLC to confirm purity and structure. For example, 4-(Bromomethyl)benzaldehyde has a reported mp of 99–100°C , while isomers (e.g., 3-bromo derivatives) show lower melting points due to packing differences .
- Crystallography: Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation and clarifies polymorphic variations .
Advanced: How to achieve regioselective bromination in substituted benzaldehydes?
Answer:
- Directing Groups: The hydroxymethyl group at the 4-position acts as an electron-donating group, directing bromination to the meta (3-) position. Steric effects from substituents can further modulate selectivity .
- Unexpected Outcomes: highlights that competing pathways (e.g., radical vs. electrophilic bromination) may yield unexpected regioisomers. Control reaction temperature and solvent polarity to favor desired pathways .
Basic: Which spectroscopic methods are optimal for characterizing this compound?
Answer:
- NMR: ¹H NMR distinguishes aldehyde protons (~10 ppm) and hydroxymethyl protons (~4.5 ppm). ¹³C NMR confirms carbonyl (≈190 ppm) and brominated aromatic carbons (≈130 ppm) .
- Mass Spectrometry: HRMS (High-Resolution MS) verifies molecular ion peaks (C₈H₇BrO₂, exact mass 213.96 g/mol) and isotopic patterns from bromine .
Advanced: How does the hydroxymethyl group influence reactivity in nucleophilic substitutions?
Answer:
- Steric and Electronic Effects: The hydroxymethyl group increases steric hindrance near the aldehyde, reducing nucleophilic attack at the carbonyl. However, it can participate in hydrogen bonding, stabilizing transition states in SN2 reactions at the bromine site .
- Comparative Reactivity: Unlike methyl or methoxy groups, hydroxymethyl is more polar, enhancing solubility in protic solvents and altering reaction kinetics .
Advanced: What role does intramolecular hydrogen bonding play in stability?
Answer:
- Stabilization Mechanism: The hydroxymethyl group can form intramolecular hydrogen bonds with the aldehyde oxygen, reducing oxidation susceptibility and increasing thermal stability. This interaction is evident in XRD studies of similar compounds, showing reduced dihedral angles between substituents .
- Decomposition Pathways: Under acidic conditions, the aldehyde may hydrate, while basic conditions could promote Cannizzaro reactions. Monitor pH during storage .
Basic: What storage conditions prevent decomposition of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
